Madiol

Description

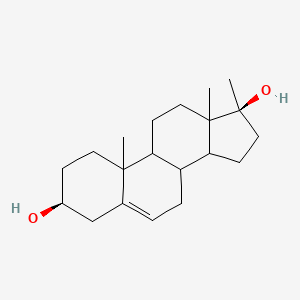

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1 |

InChI Key |

WRWBCPJQPDHXTJ-QLMYBWCRSA-N |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

Isomeric SMILES |

C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

Synonyms |

Madiol Methandriol Methylandrostenediol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Madiol (Methandriol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as Methandriol (and chemically as 17α-methyl-5-androstene-3β,17β-diol), is a synthetic anabolic-androgenic steroid. First synthesized in 1935, it is a derivative of the endogenous prohormone androstenediol.[1] This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its common esterified derivative, this compound Dipropionate. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in drug development and chemical synthesis.

Core Synthesis of this compound via Grignard Reaction

The foundational and most common method for synthesizing this compound is through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a methyl group to the 17-keto position of a steroid precursor.

Starting Materials

The primary starting material for the synthesis of this compound is Dehydroepiandrosterone (DHEA) , also known as 3β-hydroxy-5-androsten-17-one.[2] DHEA is a naturally occurring steroid hormone produced in the adrenal glands, gonads, and brain, making it a readily available and cost-effective precursor for the synthesis of various steroids.[2]

The Grignard reagent used is typically a methylmagnesium halide , such as methylmagnesium iodide or methylmagnesium bromide, which provides the methyl group that is added at the C17α position.[2]

Reaction Pathway

The synthesis proceeds by the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon at the C17 position of DHEA. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a dilute acid protonates the alkoxide, yielding the diol product, this compound.

Experimental Protocol: Grignard Reaction for this compound Synthesis

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Magnesium turnings

-

Methyl iodide or methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of methyl halide in anhydrous ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining methyl halide solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with DHEA: A solution of DHEA in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at room temperature with stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gently refluxed to ensure the reaction goes to completion.

-

Workup and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol, acetone, or a mixture of ethyl acetate and hexane.

Quantitative Data for this compound Synthesis

While specific comparative yields can vary based on the scale and precise conditions of the reaction, the following table provides representative data for the Grignard synthesis of this compound.

| Starting Material | Grignard Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |

| DHEA | Methylmagnesium Iodide | Diethyl Ether | 4 | Reflux | ~75-85 |

| DHEA | Methylmagnesium Bromide | THF | 4 | Reflux | ~80-90 |

| DHEA | Methylmagnesium Iodide | THF | 6 | Room Temp | ~70-80 |

Synthesis of this compound Dipropionate

This compound is often used in its esterified form, this compound Dipropionate, which has a longer duration of action. The synthesis involves the esterification of both the 3β and 17β hydroxyl groups of this compound.

Starting Materials

The primary starting materials are This compound and an acylating agent such as propionic anhydride or propionyl chloride .[2] A base, typically pyridine , is often used as a solvent and catalyst. Alternatively, an acid catalyst like p-toluenesulfonic acid or sulfuric acid can be used with propionic acid.

Reaction Pathway

The esterification reaction involves the nucleophilic attack of the hydroxyl groups of this compound on the carbonyl carbon of the acylating agent. In the presence of a base like pyridine, the hydroxyl groups are deprotonated, increasing their nucleophilicity. With an acid catalyst, the carbonyl oxygen of the propionic acid is protonated, increasing its electrophilicity.

References

Madiol (Methandriol): An In-depth Technical Guide on its Mechanism of Action at the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, the brand name for the synthetic anabolic-androgenic steroid (AAS) Methandriol (also known as Methylandrostenediol), is a derivative of the endogenous prohormone androstenediol. First synthesized in 1935, it is a 17α-alkylated steroid, a modification that enhances its oral bioavailability. This guide provides a detailed examination of the mechanism of action of this compound at the androgen receptor (AR), summarizing available data, outlining key experimental protocols, and visualizing relevant pathways and workflows. While Methandriol has been studied for its anabolic and androgenic properties, precise quantitative data on its direct interaction with the androgen receptor is not extensively available in recent scientific literature. This guide, therefore, also details the standard experimental procedures used to characterize such interactions.

Core Mechanism of Action: Androgen Receptor Agonism

The primary mechanism of action for Methandriol is its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon administration, Methandriol enters target cells and binds to the AR, which is typically located in the cytoplasm complexed with heat shock proteins. This binding induces a conformational change in the AR, leading to the dissociation of the heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the AR-Methandriol complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to an increase in the transcription of androgen-responsive genes. The products of these genes mediate the anabolic and androgenic effects of Methandriol.

Signaling Pathway of this compound (Methandriol) at the Androgen Receptor

Caption: this compound (Methandriol) signaling pathway via the Androgen Receptor.

Quantitative Data on Anabolic and Androgenic Effects

Precise in vitro binding affinities (Ki, IC50) and transactivation potencies (EC50) for Methandriol at the androgen receptor are not well-documented in publicly available literature. The anabolic and androgenic properties have been characterized relative to testosterone, primarily through in vivo assays such as the Hershberger assay.

| Property | This compound (Methandriol) | Testosterone (Reference) | Notes |

| Anabolic Rating | 20 - 60[1] | 100 | Indicates a lower muscle-building potential compared to testosterone. |

| Androgenic Rating | 30 - 60[1] | 100 | Suggests moderate masculinizing effects. |

| Anabolic:Androgenic Ratio | Approximately 1:1[2] | 1:1 | Indicates a relatively balanced profile of anabolic and androgenic effects. |

| AR Binding Affinity (Ki) | Not Reported | Not Reported (Varies with assay) | Direct competitive binding data is not readily available. |

| AR Transactivation (EC50) | Not Reported | Not Reported (Varies with assay) | Data from reporter gene assays are not readily available. |

Secondary Mechanisms of Action

Beyond its primary interaction with the androgen receptor, Methandriol's overall pharmacological profile is influenced by its interactions with other steroid hormone receptors and its metabolic fate.

Interaction with Glucocorticoid Receptors

There is evidence to suggest that, like other anabolic steroids, Methandriol may interact with the glucocorticoid receptor (GR).[3] While direct quantitative binding data for Methandriol at the GR is not available, other androgens have been shown to competitively inhibit the binding of glucocorticoids to their receptor.[3] This interaction could contribute to an anti-catabolic effect by interfering with the muscle-wasting actions of glucocorticoid hormones.[1]

Estrogenic Activity

Methandriol's parent hormone, 5-androstenediol, is known to have potent estrogenic properties.[1] It is believed that Methandriol also exhibits estrogenic activity, which may be more potent due to its increased bioavailability from the 17α-methylation.[1] This estrogenic activity is likely due to direct binding to estrogen receptors and contributes to some of its side effects, such as water retention.[1]

Experimental Protocols

To quantitatively assess the interaction of this compound (Methandriol) with the androgen receptor, the following standard experimental protocols would be employed.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity (Ki or IC50) of a test compound for the androgen receptor.

Objective: To quantify the ability of Methandriol to displace a radiolabeled androgen from the androgen receptor.

Materials:

-

Purified human androgen receptor (or cell lysates containing AR)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

-

Unlabeled Methandriol (test compound)

-

Unlabeled dihydrotestosterone (DHT) or other high-affinity AR ligand (positive control)

-

Assay buffer

-

Scintillation fluid and counter

Methodology:

-

A constant concentration of purified androgen receptor and the radiolabeled androgen are incubated together.

-

Increasing concentrations of unlabeled Methandriol are added to compete with the radiolabeled ligand for binding to the AR.

-

A control group with no competitor (total binding) and a group with a saturating concentration of a known high-affinity unlabeled ligand (non-specific binding) are included.

-

After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured by scintillation counting.

-

The concentration of Methandriol that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation.

Caption: Experimental workflow for an Androgen Receptor competitive binding assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of Methandriol in activating the androgen receptor.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC-3)

-

An expression vector for the human androgen receptor

-

A reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium

-

Methandriol (test compound)

-

Dihydrotestosterone (DHT) (positive control)

-

Luciferase assay reagent and luminometer (if using luciferase reporter)

Methodology:

-

Cells are co-transfected with the androgen receptor expression vector and the androgen-responsive reporter vector.

-

After transfection, the cells are treated with increasing concentrations of Methandriol.

-

Control groups include cells treated with vehicle (negative control) and cells treated with a known AR agonist like DHT (positive control).

-

Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

The concentration of Methandriol that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Caption: Experimental workflow for an Androgen Receptor reporter gene assay.

Conclusion

This compound (Methandriol) exerts its primary biological effects through its agonistic activity at the androgen receptor, leading to the modulation of androgen-responsive gene expression. While it is characterized as having moderate anabolic and androgenic potency relative to testosterone, a detailed quantitative understanding of its direct interaction with the androgen receptor at the molecular level is limited by the lack of publicly available binding affinity and transactivation data. Furthermore, its interactions with the glucocorticoid and estrogen receptors contribute to its overall pharmacological profile and should be considered in its evaluation. The experimental protocols outlined in this guide provide a framework for obtaining the necessary quantitative data to more fully elucidate the mechanism of action of Methandriol.

References

Madiol: A Weak Estrogen Receptor Agonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madiol, also known as androstenediol, is an endogenous steroid that has garnered attention for its dual androgenic and estrogenic properties. While traditionally recognized as a precursor to testosterone, this compound itself exhibits direct effects on estrogen receptors (ERs), acting as a weak agonist. This guide provides a comprehensive technical overview of this compound's interaction with estrogen receptors, detailing its binding affinity, transactivation potential, and influence on downstream signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on the nuanced activities of this steroid.

Quantitative Analysis of this compound's Estrogenic Activity

The estrogenic activity of this compound has been quantified through various in vitro assays, providing insights into its binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as its ability to activate these receptors and promote cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) vs. Estradiol |

| This compound (Androstenediol) | ERα | 3.6[1][2] | ~6[3] |

| ERβ | 0.9[1][2] | ~17[3] | |

| 17β-Estradiol | ERα | ~0.1 | 100 |

| ERβ | ~0.1 | 100 |

Note: Ki values represent the equilibrium dissociation constant, with lower values indicating higher binding affinity. Relative Binding Affinity is expressed as a percentage of the binding affinity of 17β-estradiol.

Table 2: Estrogen Receptor Transactivation Potential of this compound

| Compound | Receptor | Transactivation (EC50, nM) |

| This compound (Androstenediol) | ERα | 2.5[2] |

| ERβ | 1.7[2] | |

| 17β-Estradiol | ERα/ERβ | Sub-nanomolar range |

Note: EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response in a transactivation assay.

Table 3: Effect of this compound on ER-Positive Cell Proliferation

| Cell Line | Treatment | Observation |

| MCF-7 (ERα-positive) | This compound | Stimulation of cell proliferation[4] |

| T-47D (ERα-positive) | This compound | Stimulation of cell proliferation[4] |

Signaling Pathways Modulated by this compound

Upon binding to estrogen receptors, this compound, despite being a weak agonist, can initiate downstream signaling cascades that are typically associated with estrogenic action. These pathways play crucial roles in cell fate decisions, including proliferation, survival, and differentiation.

Classical Genomic Pathway

The primary mechanism of action for nuclear receptors like ERα and ERβ is the direct regulation of gene transcription. Upon ligand binding, the receptor-Madiol complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene expression.

Figure 1. Classical genomic signaling pathway of this compound via estrogen receptors.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This leads to the activation of intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, which can, in turn, influence cellular processes and cross-talk with the genomic signaling pathway. There is evidence suggesting that androstenediol can activate the PI3K/Akt pathway, particularly through ERβ.[5]

Figure 2. Non-genomic signaling pathways activated by this compound.

Regulation of Key Downstream Target Genes

The activation of ER-mediated signaling by this compound can lead to changes in the expression of critical genes involved in cell cycle progression and apoptosis, such as c-myc and Bcl-2. Androgens have been shown to modulate the expression of these genes, and the estrogenic activity of this compound may contribute to these effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound as a weak estrogen receptor agonist.

References

- 1. hormonebalance.org [hormonebalance.org]

- 2. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ameliorative effects of androstenediol against acetic acid-induced colitis in male wistar rats via inhibiting TLR4-mediated PI3K/Akt and NF-κB pathways through estrogen receptor β activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production and Metabolism of Androstenediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androstenediol (5-androstene-3β,17β-diol), a C19 steroid, serves as a crucial intermediate in the biosynthesis of testosterone and functions as a weak androgen and estrogen. Its production occurs primarily in the adrenal glands and gonads, with its metabolic fate influencing the overall androgenic and estrogenic balance in the body. This guide provides a comprehensive overview of the endogenous production, metabolism, and signaling pathways of androstenediol, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Endogenous Production of Androstenediol

Androstenediol is principally biosynthesized from dehydroepiandrosterone (DHEA) through the action of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This conversion is a critical step in the steroidogenic pathway. The primary sites of androstenediol production are the adrenal cortex and the gonads (testes and ovaries).[1][2] The regulation of its synthesis is intricately linked to the broader control of steroidogenesis, involving the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. Adrenocorticotropic hormone (ACTH) stimulates adrenal production, while luteinizing hormone (LH) governs gonadal synthesis.

The production of androstenediol is part of a complex network of steroid hormone synthesis. The following diagram illustrates the primary pathway for its formation from cholesterol.

Quantitative Data on Androstenediol Production and Plasma Levels

The circulating levels of androstenediol exhibit variability based on sex and menopausal status. The following tables summarize key quantitative parameters related to androstenediol.

Table 1: Plasma Concentrations of Androstenediol

| Population | Mean Plasma Concentration (nmol/L) | Range (nmol/L) | Citation(s) |

| Premenopausal Women | 2.48 | 2.03 - 2.92 | [1][3] |

| Perimenopausal Women | 1.48 | 1.38 - 1.58 | [3] |

| Normal Men | - | 1.08 ± 0.10 (ng/mL) | [4] |

| Normal Women | - | 1.17 ± 0.16 (ng/mL) | [4] |

Table 2: Pharmacokinetic Parameters of Androstenediol

| Parameter | Value (Men) | Value (Women) | Citation(s) |

| Metabolic Clearance Rate (MCR) | 1311 ± 67 L/day | 858 ± 63 L/day | [4] |

| Blood Production Rate (PR) | 1357 ± 117 µ g/day | 969 ± 131 µ g/day | [4] |

Metabolism of Androstenediol

Androstenediol is a metabolic crossroads, undergoing conversion to more potent androgens or being conjugated for excretion.

Conversion to Testosterone

The primary metabolic fate of androstenediol is its conversion to testosterone, a reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This conversion underscores the role of androstenediol as a prohormone for testosterone.

Conjugation: Sulfation and Glucuronidation

For elimination from the body, androstenediol and its metabolites undergo phase II conjugation reactions, primarily sulfation and glucuronidation, to increase their water solubility for renal excretion.

-

Sulfation: The sulfotransferase enzyme SULT2A1 is known to be a key player in the sulfation of DHEA and is likely involved in the sulfation of androstenediol.

-

Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes are responsible for conjugating a glucuronic acid moiety to steroid hormones. While specific UGT isoforms with high affinity for androstenediol have not been definitively identified, UGT2B7 and UGT2B17 are known to glucuronidate androgens like testosterone and may also be involved in androstenediol metabolism.[5]

The metabolic pathways of androstenediol are summarized in the following diagram.

Signaling Pathways of Androstenediol

Androstenediol exerts its biological effects through direct interaction with nuclear hormone receptors, primarily the androgen receptor (AR) and the estrogen receptor (ER).[6] Its affinity for these receptors is lower than that of testosterone and estradiol, respectively, classifying it as a weak androgen and estrogen.

Androgen Receptor (AR) Signaling

Upon binding to the AR in the cytoplasm, androstenediol induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The androstenediol-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of androgen-responsive genes, influencing various physiological processes.[7]

Estrogen Receptor (ER) Signaling

Similarly, androstenediol can bind to the estrogen receptor, initiating a signaling cascade that results in the transcription of estrogen-responsive genes. This estrogenic activity is particularly relevant in tissues where local conversion of androgens to estrogens is significant.[8]

Experimental Protocols

Quantification of Androstenediol in Serum by LC-MS/MS

This protocol outlines a general procedure for the measurement of androstenediol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[9][10][11]

4.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of serum, add 200 µL of methanol containing an appropriate internal standard (e.g., deuterated androstenediol).

-

Vortex: Mix thoroughly for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject an aliquot of the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, to separate androstenediol from other steroid isomers.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for androstenediol and its internal standard.

-

Quantification: Generate a calibration curve using standards of known androstenediol concentrations and quantify the amount of androstenediol in the samples by comparing their peak areas to the calibration curve.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

Assay of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity

This spectrophotometric assay measures the activity of 17β-HSD by monitoring the change in absorbance resulting from the conversion of NAD(P)H to NAD(P)+.[12][13][14]

4.2.1. Reagents

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate: Androstenediol (dissolved in ethanol or DMSO)

-

Cofactor: NAD+ or NADP+

-

Enzyme: Purified 17β-HSD or cell lysate containing the enzyme

4.2.2. Procedure

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD(P)+, and the enzyme solution.

-

Initiate Reaction: Start the reaction by adding the androstenediol substrate.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.

-

Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve. Enzyme activity is calculated using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Conclusion

Androstenediol is a pivotal steroid hormone with a dual role as a precursor to testosterone and as a weak androgen and estrogen. Its production and metabolism are tightly regulated, and its signaling through nuclear receptors influences a wide array of physiological functions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the endocrinology of androstenediol and its potential as a therapeutic target. A thorough understanding of its biosynthesis, metabolic fate, and mechanisms of action is essential for advancing research in steroid hormone biology and developing novel therapeutic strategies.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Androgen - Wikipedia [en.wikipedia.org]

- 3. Adrenal androgen concentrations in endometrium and plasma during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Δ5-Androstenediol is a natural hormone with androgenic activity in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delta5-androstenediol is a natural hormone with androgenic activity in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The androgen metabolite 5alpha-androstane-3beta,17beta-diol (3betaAdiol) induces breast cancer growth via estrogen receptor: implications for aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Purification, reconstitution, and steady-state kinetics of the trans-membrane 17 beta-hydroxysteroid dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Development and Initial Studies of Madiol (Methandriol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, known chemically as Methandriol or methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) that emerged during the initial wave of steroid chemistry research. As a derivative of the endogenous prohormone androstenediol, its development was driven by the pursuit of compounds with a favorable dissociation of anabolic and androgenic effects. This technical guide provides a comprehensive overview of the historical development of this compound, its initial synthesis, and the foundational preclinical and clinical studies that characterized its biological activity.

Historical Development and Initial Synthesis

This compound (17α-methyl-5-androstene-3β,17β-diol) was first synthesized in 1935 by a team of scientists led by Leopold Ružička.[1] This discovery was a part of the broader scientific endeavor in the 1930s to synthesize and characterize derivatives of testosterone, which had been isolated and synthesized shortly before.[1][2] The primary goal was to create novel steroids with modified biological activities, potentially offering therapeutic advantages over the parent hormones.[1]

The key structural modification in this compound is the introduction of a methyl group at the C17α position. This alkylation was a significant advancement in steroid chemistry as it rendered the molecule orally active by sterically hindering the enzymatic oxidation of the 17β-hydroxyl group in the liver, thus reducing first-pass metabolism.[1][3] this compound was developed by the pharmaceutical company Organon and was made available in both oral and injectable formulations, often as its esterified prodrug, methandriol dipropionate, to prolong its duration of action.[4][5]

Chemical Synthesis

The initial synthesis of this compound was achieved through a Grignard reaction, a cornerstone of organometallic chemistry for forming carbon-carbon bonds.[1]

Core Synthesis of this compound:

The synthesis starts with dehydroepiandrosterone (DHEA; 3β-hydroxy-5-androsten-17-one), which is reacted with a Grignard reagent, methylmagnesium iodide (CH₃MgI).[1] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon at the C17 position of DHEA, followed by an acidic workup to yield this compound.[1]

Initial Preclinical Studies

Early preclinical research on this compound focused on elucidating its anabolic and androgenic properties, primarily using animal models. These studies were crucial in characterizing its pharmacological profile and determining its potential therapeutic applications.

Anabolic and Androgenic Activity Assessment

The primary method used to quantify the anabolic and androgenic effects of this compound was the Hershberger assay, performed in castrated male rats.[6][7] This assay compares the myotrophic (anabolic) activity on the levator ani muscle with the androgenic activity on the seminal vesicles and ventral prostate.[6][7]

Experimental Protocol: Hershberger Assay

-

Animal Model: Immature, castrated male rats were used to eliminate the influence of endogenous androgens.

-

Treatment Groups:

-

Administration: The compounds were typically administered daily for a period of 7 to 10 days via subcutaneous injection.[6]

-

Data Analysis: The anabolic and androgenic activities of this compound were determined by comparing the tissue weight changes to those induced by testosterone propionate.

Early studies indicated that this compound possessed potent anabolic activity with comparatively low androgenic effects, suggesting a favorable anabolic-to-androgenic ratio.[6][8]

Table 1: Summary of Early Preclinical Data on this compound's Anabolic and Androgenic Effects

| Study (Year) | Species | Key Anabolic Metric | Key Androgenic Metric | Anabolic:Androgenic Ratio |

| Gordan et al. (1951) | Rat (castrated male) | Levator Ani Muscle Weight | Ventral Prostate Weight | Described as having potent anabolic activity with little androgenic effect.[6] |

| Homburger et al. (1950) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Described as a non-virilizing steroid hormone with testosterone-like effects.[9] |

Note: Precise quantitative anabolic:androgenic ratios from these very early studies are not consistently reported in a standardized format. Later interpretations of various data suggest a ratio where the anabolic effect is more pronounced than the androgenic effect compared to testosterone.

Initial Clinical Studies

The promising preclinical profile of this compound led to its investigation in human subjects for various conditions, including its potential as a protein-anabolic agent and for the palliative treatment of advanced breast cancer.

Nitrogen Balance Studies

To assess its anabolic activity in humans, nitrogen balance studies were conducted. These studies measure the difference between nitrogen intake and nitrogen excretion, with a positive nitrogen balance indicating protein synthesis and anabolism.

Experimental Protocol: Nitrogen Balance Study

-

Subjects: Patients with conditions expected to benefit from an anabolic agent, such as hypogonadism, were recruited.[10]

-

Diet: Subjects were maintained on a controlled diet with a constant and known protein (nitrogen) intake.

-

Study Periods: The study was divided into a baseline period (no treatment), a treatment period with this compound, and a post-treatment period.

-

Administration: this compound was administered orally or intramuscularly at specified doses.[10]

-

Data Collection: Daily urine and fecal samples were collected to measure total nitrogen excretion.

-

Data Analysis: The nitrogen balance was calculated for each study period to determine the effect of this compound on protein metabolism.

Early clinical studies demonstrated that this compound had a significant nitrogen-retaining effect in humans, confirming its anabolic properties.[10] For instance, one study observed that 25 mg of this compound daily was about half as effective as the same dose of testosterone in promoting nitrogen retention.[10]

Use in Advanced Breast Cancer

This compound was investigated for the palliative treatment of metastatic breast cancer in women.[4] The rationale was based on the known, though not fully understood, anti-tumor effects of androgens in certain breast cancers.

Mechanism of Action

The understanding of this compound's mechanism of action at the time of its initial studies was based on the developing knowledge of steroid hormone action. It was hypothesized that this compound, like other AAS, exerted its effects by interacting with the androgen receptor (AR), a member of the nuclear receptor superfamily.

References

- 1. benchchem.com [benchchem.com]

- 2. swolverine.com [swolverine.com]

- 3. steroid.com [steroid.com]

- 4. Methandriol - Wikipedia [en.wikipedia.org]

- 5. Methandriol - Wikiwand [wikiwand.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methylandrostenediol; a protein-anabolic steroid with little androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylandrostenediol, a non-virilizing steroid hormone with testosterone-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Pharmacological Profile of 17α-methyl-5-androstene-3β,17β-diol: An In-depth Technical Guide

Disclaimer: Direct experimental data on the pharmacological profile of 17α-methyl-5-androstene-3β,17β-diol is limited in publicly available scientific literature. This guide provides a projected pharmacological profile based on established structure-activity relationships of related androstene derivatives and 17α-alkylated anabolic-androgenic steroids. The information presented herein is intended for research and drug development professionals and is built upon inferences from structurally analogous compounds.

Introduction

17α-methyl-5-androstene-3β,17β-diol, also known as methylandrostenol, is a synthetic derivative of the endogenous steroid androstenediol. Its structure is characterized by a methyl group at the C17α position, a double bond between C5 and C6 (the "5-ene" feature), and hydroxyl groups at the C3β and C17β positions. The 17α-alkylation is a common modification in synthetic anabolic-androgenic steroids (AAS) to enhance oral bioavailability by sterically hindering hepatic metabolism.[1][2] This structural feature, however, is also associated with a potential for hepatotoxicity.[1][2] The 5-androstene backbone, in conjunction with the 3β-hydroxyl group, suggests potential interactions with both androgen and estrogen receptors, a characteristic observed in related androstenediols.[3][4] This guide synthesizes the likely pharmacological characteristics of this compound based on these structural motifs.

Inferred Pharmacological Properties

The pharmacological activity of 17α-methyl-5-androstene-3β,17β-diol is predicted to be a composite of its structural components: the androstene core, the 3β-hydroxyl, and the 17α-methyl group.

Receptor Binding Affinity

Table 1: Inferred Receptor Binding Affinity of 17α-methyl-5-androstene-3β,17β-diol

| Receptor | Predicted Affinity | Rationale based on Analogous Compounds |

| Androgen Receptor (AR) | Low to moderate | Androstenediol is a weak androgen.[3] 17α-alkylation can maintain or slightly modify AR binding. |

| Estrogen Receptor α (ERα) | Low to moderate | Androstenediol has approximately 6% of the affinity of estradiol for ERα.[3] |

| Estrogen Receptor β (ERβ) | Moderate | Androstenediol displays a higher affinity for ERβ, at around 17% of estradiol's affinity.[3] This preference for ERβ is a known characteristic of some androgen metabolites.[5][6] |

Functional Activity

The functional consequences of receptor binding are projected to be agonistic at both androgen and estrogen receptors, a common feature of androstenediols.[4]

Table 2: Predicted In Vitro Functional Activity of 17α-methyl-5-androstene-3β,17β-diol

| Assay Type | Predicted Outcome | Rationale based on Analogous Compounds |

| AR-mediated Reporter Gene Assay | Agonist activity | As a derivative of androstenediol and a 17α-alkylated steroid, it is expected to activate the androgen receptor.[1][2] |

| ERα-mediated Reporter Gene Assay | Agonist activity | Androstenediol is known to stimulate estrogen-dependent breast cancer cell growth via estrogen receptors.[4] |

| ERβ-mediated Reporter Gene Assay | Potent agonist activity | Given the higher binding affinity of related diols for ERβ, a more potent functional activation of this receptor subtype is anticipated.[5][6] |

Structure-Activity Relationships and Pharmacokinetics

The key structural features of 17α-methyl-5-androstene-3β,17β-diol dictate its likely pharmacokinetic and pharmacodynamic properties.

Predicted Signaling Pathways

Based on its structural similarity to other androstenediols, 17α-methyl-5-androstene-3β,17β-diol is expected to activate both androgen and estrogen receptor signaling pathways.

References

- 1. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Androstenediol - Wikipedia [en.wikipedia.org]

- 4. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 6. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits tumor necrosis factor alpha and lipopolysaccharide induced inflammatory response in human endothelial cells and in mice aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Madiol in Testosterone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as 5-androstenediol (Δ⁵-diol), is an endogenous steroid hormone and a direct metabolite of dehydroepiandrosterone (DHEA). It serves as an intermediate in the intricate biochemical cascade that leads to the production of testosterone. While often overshadowed by other prohormones like androstenedione, understanding the precise role and enzymatic conversion of this compound is critical for research in endocrinology, drug development targeting androgen deficiencies, and the broader study of steroidogenesis. This technical guide provides a comprehensive overview of this compound's position in the testosterone biosynthesis pathway, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Biochemical Pathway of this compound to Testosterone

The biosynthesis of testosterone from this compound involves a critical enzymatic step that converts the Δ⁵-3β-hydroxy configuration to a Δ⁴-3-keto structure. This conversion is essential for the androgenic activity of the resulting testosterone molecule.

The primary pathway for the conversion of this compound to testosterone is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) . This enzyme facilitates a two-step reaction: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ⁵ double bond to the Δ⁴ position.

This compound itself is synthesized from DHEA through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) , which reduces the 17-keto group of DHEA. Subsequently, 3β-HSD acts on this compound to produce testosterone.[1][2]

There are two main isoforms of 3β-HSD in humans: HSD3B1, which is primarily expressed in the placenta and peripheral tissues, and HSD3B2, which is found in the adrenal glands, ovaries, and testes.[1] The conversion of this compound to testosterone in steroidogenic tissues is predominantly carried out by the HSD3B2 isoform.

The overall pathway can be summarized as:

Dehydroepiandrosterone (DHEA) → this compound (Androstenediol) → Testosterone

The enzymes governing these conversions are:

-

DHEA to this compound: 17β-hydroxysteroid dehydrogenase (17β-HSD)

-

This compound to Testosterone: 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD)

Quantitative Data

Precise quantitative data on the enzymatic conversion of this compound and its effects on serum testosterone levels are crucial for evaluating its potential as a prohormone. However, clinical research has more extensively focused on androstenedione. The available data for this compound and related enzymatic reactions are summarized below.

Enzyme Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), define the efficiency of an enzyme for its substrate. Limited data is available specifically for this compound as a substrate for human 3β-HSD and 17β-HSD isoforms. The table below presents available kinetic data for relevant enzymes and substrates in the testosterone biosynthesis pathway.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Species/Tissue | Reference |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | 7-9 | - | Pig Testis | [3] |

| 17β-HSD | Testosterone | 9.5 | 85 (μmol/min/mg) | Cylindrocarpon radicicola | [4] |

| 17β-HSD | Androstenedione | 24 | 1.8 (μmol/min/mg) | Cylindrocarpon radicicola | [4] |

In Vivo Conversion Rates and Effects on Serum Testosterone

Clinical trials directly investigating the effect of oral this compound (androstenediol) supplementation on serum testosterone levels in humans are scarce. However, studies on the closely related prohormone, androstenedione, have consistently shown a lack of significant impact on total or free testosterone levels, particularly in young, healthy men.[5][6] These studies often report a more pronounced increase in estrogen levels, suggesting that aromatization is a significant metabolic fate of these prohormones.[5][6]

One study demonstrated the in vitro conversion of radiolabeled 5-androstenediol to testosterone in various tissues of the male rat, with the highest conversion rates found in the pituitary, hypothalamus, and mesencephalic tegmentum.[7] This indicates that the necessary enzymatic machinery is present in these tissues, though the physiological significance of this local conversion remains to be fully elucidated.

| Study Type | Prohormone | Dosage | Key Findings | Reference |

| Randomized Controlled Trial | Androstenedione | 300 mg/day for 8 weeks | No significant increase in serum total or free testosterone. Significant increase in serum estradiol and estrone. | [5] |

| Systematic Review & Meta-Analysis | Androstenedione | Various | No significant effect on testosterone levels. Significant increase in estradiol concentrations. | [6] |

| In Vitro Study | 5-Androstenediol | N/A | Demonstrated conversion to testosterone in rat brain and pituitary tissues. | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's role in testosterone biosynthesis.

In Vitro Steroidogenesis Assay

This protocol is a representative method for quantifying the conversion of a radiolabeled steroid precursor, such as this compound, to testosterone in a cell culture or tissue homogenate system.

Objective: To measure the enzymatic activity of 3β-HSD by quantifying the production of testosterone from a labeled this compound precursor.

Materials:

-

[³H]-Androstenediol (radiolabeled substrate)

-

Unlabeled androstenediol and testosterone (for standards)

-

Cell culture (e.g., H295R human adrenocortical carcinoma cells) or tissue homogenate

-

Culture medium (e.g., DMEM/F12)

-

Cofactor solution (e.g., containing NAD⁺)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing solvent system

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture/Tissue Preparation:

-

Culture H295R cells to near confluence in appropriate multi-well plates.

-

Alternatively, prepare tissue homogenates from steroidogenic tissues (e.g., testes, adrenal glands) in a suitable buffer.

-

-

Incubation:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh medium containing a known concentration of [³H]-Androstenediol and the cofactor solution.

-

Incubate the plates at 37°C for a specified time course (e.g., 1, 2, 4 hours).

-

-

Steroid Extraction:

-

At each time point, collect the culture medium.

-

Perform a liquid-liquid extraction of the steroids from the medium using an organic solvent.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Re-dissolve the dried steroid extract in a small volume of solvent.

-

Spot the extract, along with unlabeled androstenediol and testosterone standards, onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the different steroids.

-

-

Quantification:

-

Visualize the steroid standards on the TLC plate (e.g., using iodine vapor).

-

Scrape the areas of the TLC plate corresponding to the androstenediol and testosterone standards into separate scintillation vials.

-

Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage conversion of [³H]-Androstenediol to [³H]-Testosterone at each time point.

-

Enzyme activity can be expressed as pmol of product formed per minute per mg of protein.

-

Conclusion

This compound is a direct intermediate in the biosynthesis of testosterone from DHEA, with its conversion being catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase. While the biochemical pathway is well-established, there is a notable lack of comprehensive quantitative data regarding the enzyme kinetics of this specific conversion in humans and the direct effects of this compound supplementation on serum testosterone levels. The available evidence from studies on the related prohormone, androstenedione, suggests that oral supplementation may not be an effective strategy for increasing testosterone levels and may lead to an unfavorable increase in estrogen concentrations. Further research, including well-controlled clinical trials and detailed enzyme kinetic studies, is necessary to fully elucidate the physiological role and pharmacological potential of this compound. The experimental protocols and diagrams provided in this guide offer a framework for researchers and drug development professionals to pursue these critical areas of investigation.

References

- 1. 3 beta-Hydroxysteroid dehydrogenase activity in glandular and extraglandular human fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Kinetic evidence for separate 3 beta-hydroxysteroid dehydrogenase-isomerases in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of 17 beta-hydroxysteroid dehydrogenase from Cylindrocarpon radicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of oral androstenedione on serum testosterone and adaptations to resistance training in young men: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of androstenedione supplementation on testosterone, estradiol, body composition, and lipid profile: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro conversion of 5-androstenediol to testosterone by the central nervous system and pituitary of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Madiol's Biological Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the in vitro biological activities of Madiol (also known as Androst-5-ene-3β,17β-diol or Adiol). It focuses on its molecular mechanisms, key cellular effects, and detailed protocols for characterization.

Introduction

This compound (Androstenediol) is a steroid hormone that acts as a precursor to testosterone. Beyond its role as a metabolic intermediate, this compound itself exhibits distinct biological activities. In vitro studies have revealed that this compound can directly interact with and modulate the activity of nuclear receptors, specifically the Androgen Receptor (AR) and the Estrogen Receptor (ER). This dual activity makes it a molecule of interest in various physiological and pathological contexts, particularly in hormone-sensitive cancers like prostate cancer. This guide summarizes the key in vitro findings and provides detailed experimental protocols to facilitate further research into its biological functions.

Molecular Mechanism of Action

This compound's primary mechanisms of action involve the direct binding to and activation of the Androgen Receptor and the Estrogen Receptor Beta, leading to the modulation of target gene transcription.

Interaction with the Androgen Receptor (AR)

In human prostate cancer cells, this compound has been shown to function as a natural androgen.[1] It can activate AR target genes directly, without prior metabolism into more potent androgens like testosterone.[1] This interaction results in a distinct ligand-receptor conformation compared to testosterone-bound AR, suggesting a unique mode of action.[1] The coactivator ARA70 can further enhance this this compound-induced AR transcriptional activity.[1]

Interaction with the Estrogen Receptor (ER)

This compound is also a potent ligand for the Estrogen Receptor Beta (ERβ). This interaction is particularly relevant in prostate cancer, where ERβ activation is associated with anti-proliferative and anti-metastatic effects. This compound binding to ERβ has been shown to inhibit the migration of prostate cancer cells, an effect not observed with estradiol.[2] This inhibition is mediated, at least in part, by the upregulation of E-cadherin, a key protein in cell-cell adhesion that can suppress metastasis.[2]

Summary of In Vitro Biological Activities

The dual-receptor activity of this compound leads to distinct and significant cellular effects. The primary activities characterized in vitro are summarized below.

| Biological Activity | Molecular Target | Cellular Effect | Cell Model System | Reference |

| Androgenic Activity | Androgen Receptor (AR) | Activation of AR target gene transcription | Human Prostate Cancer Cells (DU145) | [1] |

| Anti-migratory Activity | Estrogen Receptor β (ERβ) | Inhibition of cell migration; Upregulation of E-cadherin | Prostate Cancer Cells | [2] |

| Cell Proliferation | AR / ERβ | Potentially modulated (pro- or anti-proliferative depending on cell context) | Hormone-sensitive cancer cells | Inferred |

| Apoptosis | AR / ERβ | Potential induction or inhibition of apoptosis | Hormone-sensitive cancer cells | Inferred |

Experimental Protocols

To characterize the in vitro effects of this compound, a series of standard and specialized assays are required. The following sections provide detailed methodologies for key experiments.

Protocol: Androgen Receptor (AR) Transactivation Assay

This assay quantitatively measures the ability of this compound to activate the Androgen Receptor and drive the expression of a reporter gene.

Methodology:

-

Cell Culture: Culture human prostate cancer cells (e.g., DU145, which lack endogenous AR) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum).

-

Seeding: Seed 5x10⁴ cells per well in a 24-well plate and allow them to attach overnight.

-

Transfection:

-

Prepare a transfection mix containing an AR expression plasmid and a reporter plasmid with a luciferase gene under the control of an Androgen Response Element (ARE).

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Add the mix to the cells and incubate for 24 hours.

-

-

Treatment: Replace the medium with a medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Dihydrotestosterone (DHT).

-

Incubation: Incubate the treated cells for another 24 to 48 hours.

-

Lysis and Measurement:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the lysate to a luminometer plate.

-

Use a luciferase assay kit to measure the luminescence, which is proportional to AR activity.

-

-

Data Analysis: Normalize the luciferase activity to total protein concentration for each sample. Express the results as fold induction over the vehicle control.

Protocol: Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migration of a confluent cell monolayer.

Methodology:

-

Cell Seeding: Plate prostate cancer cells (e.g., PC3, DU145) in a 6-well plate at a density that will form a confluent monolayer after 24-48 hours.

-

Wound Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight, linear scratch across the center of the monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum media containing this compound at the desired concentrations or a vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch at defined locations using a microscope with a camera.

-

Incubation: Place the plate back in the incubator and allow cells to migrate into the wound for 24 to 48 hours.

-

Imaging (Final): After incubation, capture images of the exact same locations as the initial time point.

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the wound at both time points.

-

Calculate the percentage of wound closure using the formula: % Closure = [(Area_t0 - Area_t_final) / Area_t0] * 100

-

Compare the closure rates between this compound-treated and control groups.

-

Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to measure cell viability, which can be an indicator of cell proliferation.[3] It measures the metabolic activity of living cells.[4]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol: Apoptosis (Caspase-Glo® 3/7) Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5]

Methodology:

-

Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density of 10,000 cells per well. Allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

-

Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 12-48 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker for 30 seconds.

-

Incubate at room temperature, protected from light, for 1 to 2 hours.

-

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Express the results as fold change in luminescence compared to the vehicle-treated control, where an increase indicates apoptosis induction.

References

- 1. Delta5-androstenediol is a natural hormone with androgenic activity in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

Methodological & Application

Application Notes and Protocols for Madiol Steroid Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as Androst-5-ene-3β,17β-diol (5-AED or Adiol), is an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (DHEA).[1][2][3][4] It is recognized for its interactions with multiple steroid hormone receptors, acting as a key intermediate in the biosynthesis of more potent androgens and estrogens.[1] Understanding the binding affinity of this compound to various steroid receptors is crucial for elucidating its biological functions and for the development of novel therapeutic agents. These application notes provide a detailed protocol for determining the binding affinity of this compound to steroid receptors using a competitive binding assay format.

The principle of a competitive binding assay is based on the competition between a labeled, high-affinity ligand and an unlabeled test compound (this compound) for a limited number of receptor binding sites. The extent to which this compound displaces the labeled ligand is proportional to its binding affinity for the receptor. This can be quantified by measuring the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50 value). From the IC50 value, the inhibitory constant (Ki) can be calculated, which reflects the intrinsic binding affinity of the compound for the receptor.

Quantitative Data Summary

The binding affinity of this compound for various steroid receptors has been characterized in several studies. The following table summarizes the reported binding affinities (Ki) and provides context with the affinities of related endogenous steroids.

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity Rank for AR |

| This compound (5-Androstenediol) | Estrogen Receptor α (ERα) | 3.6 nM [2][4] | DHT > Testosterone > 3β-DIOL > ADIOL > Estrone > Estradiol[3] |

| This compound (5-Androstenediol) | Estrogen Receptor β (ERβ) | 0.9 nM [2][4] | |

| This compound (5-Androstenediol) | Androgen Receptor (AR) | Lower affinity than DHT and Testosterone[3] | |

| Dehydroepiandrosterone (DHEA) | Androgen Receptor (AR) | ~1.2 µM[2][5] | |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | High Affinity (IC50 = 3.2 nM)[6] | Highest |

| Testosterone | Androgen Receptor (AR) | High Affinity (Ki ≈ 0.5 nM)[2] | High |

Signaling Pathway

The following diagram illustrates the general signaling pathway for steroid hormones. Upon binding to its cognate receptor in the cytoplasm or nucleus, the steroid-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.

Caption: General signaling pathway of a steroid hormone.

Experimental Protocols

This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific steroid receptor (e.g., Androgen Receptor). This protocol can be adapted for other steroid receptors and for non-radioactive methods like fluorescence polarization.

Materials and Reagents

-

Receptor Source: Cytosol preparation from target tissues (e.g., hamster prostate for Androgen Receptor) or purified recombinant human steroid receptors.

-

Radioligand: A high-affinity, radiolabeled ligand for the target receptor (e.g., [³H]-Dihydrotestosterone ([³H]-DHT) for the Androgen Receptor).

-

Unlabeled Ligand (Competitor): this compound (5-Androstenediol) of high purity.

-

Reference Compound: A known high-affinity ligand for the target receptor (e.g., Dihydrotestosterone) to serve as a positive control.

-

Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Scintillation Cocktail: For radioactivity measurement.

-

96-well plates

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter

-

General laboratory equipment: Pipettes, centrifuges, etc.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and keep it on ice.

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

-

Prepare a stock solution of the radioligand (e.g., [³H]-DHT) in the assay buffer at a concentration close to its Kd value for the receptor.

-

Prepare the receptor source (e.g., cytosol) and determine its protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding (TB) wells: Add assay buffer, radioligand, and receptor preparation.

-

Non-specific Binding (NSB) wells: Add assay buffer, radioligand, receptor preparation, and a saturating concentration of the unlabeled reference compound (e.g., cold DHT) to block all specific binding sites.

-

Competition wells: Add assay buffer, radioligand, receptor preparation, and the serially diluted this compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Measurement of Radioactivity:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The percentage of specific binding at each this compound concentration is calculated as: (CPM in competition well - NSB) / (TB - NSB) * 100.

-

-

Determine IC50:

-

The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis.

-

-

Calculate Ki:

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Alternative Method: Fluorescence Polarization (FP) Assay

For a non-radioactive alternative, a fluorescence polarization (FP) assay can be employed. This method uses a fluorescently labeled ligand. The principle is based on the change in the polarization of emitted light when the fluorescent ligand binds to the larger receptor molecule. In a competitive FP assay, the unlabeled test compound (this compound) displaces the fluorescent ligand from the receptor, leading to a decrease in fluorescence polarization.

FP Assay Workflow Diagram

Caption: Workflow for a fluorescence polarization competitive binding assay.

The data analysis for the FP assay is similar to that of the radioligand binding assay, where a competition curve is generated to determine the IC50 and subsequently the Ki value of this compound.

References

- 1. Androstenediol|CAS 521-17-5|Research Compound [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based Assays for Measuring Madiol Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as 17α-methyl-5-androstene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS). Understanding its biological activity is crucial for various research and drug development applications. Cell-based assays provide a powerful and controlled in vitro system to elucidate the mechanisms of action and quantify the potency of compounds like this compound. This document provides detailed application notes and protocols for measuring the androgenic and estrogenic activity of this compound using reporter gene assays.

Principle of Reporter Gene Assays

Reporter gene assays are a widely used method to study the activity of nuclear receptors, such as the androgen receptor (AR) and estrogen receptor (ER). The principle involves introducing a reporter gene, commonly luciferase, downstream of a promoter containing hormone response elements (HREs). When a ligand like this compound binds to and activates the receptor, the receptor-ligand complex translocates to the nucleus and binds to the HREs, driving the expression of the reporter gene. The resulting signal, in this case, luminescence, is proportional to the activity of the compound.

I. Androgenic Activity of this compound

The androgenic activity of this compound is primarily mediated through its interaction with the androgen receptor (AR). A common and effective method to measure this activity is a luciferase-based reporter gene assay using a cell line that endogenously or recombinantly expresses the human AR. The MDA-kb2 human breast cancer cell line is a suitable model as it stably expresses an androgen-responsive luciferase reporter gene.[1][2]

Data Presentation

| Compound | Cell Line | Assay Type | Endpoint | EC50 (nM) | Efficacy (% of DHT) | Reference Compound |

| This compound | MDA-kb2 | AR Reporter Gene | Luminescence | Data Not Available | Data Not Available | Dihydrotestosterone (DHT) |

| Dihydrotestosterone (DHT) | MDA-kb2 | AR Reporter Gene | Luminescence | ~0.1-1 | 100% | Dihydrotestosterone (DHT) |

Note: Specific EC50 and efficacy data for this compound in MDA-kb2 cells were not available in the searched literature. The table is structured to accommodate this data once obtained experimentally.

Experimental Protocol: Androgen Receptor (AR) Luciferase Reporter Gene Assay using MDA-kb2 Cells

This protocol is adapted from established methods for assessing androgenic activity in MDA-kb2 cells.[1][2]

Materials:

-

MDA-kb2 cells (ATCC® CRL-2713™)

-

Leibovitz's L-15 Medium

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

This compound (17α-Methyl-5-androstene-3β,17β-diol)

-

Dihydrotestosterone (DHT) (positive control)

-

Anti-androgen (e.g., Bicalutamide) (negative control)

-

DMSO (vehicle)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Maintenance:

-

Culture MDA-kb2 cells in Leibovitz's L-15 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified incubator without CO2.

-

Subculture cells every 2-3 days to maintain optimal growth.

-

-

Cell Seeding:

-

Harvest MDA-kb2 cells using trypsin-EDTA and resuspend in fresh medium.

-

Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and DHT in DMSO. The final DMSO concentration in the wells should be ≤ 0.1%.

-

Prepare a working solution of each compound concentration in serum-free L-15 medium.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds, positive control, or vehicle control.

-

Incubate the plate for another 24 hours at 37°C.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (vehicle control) from all readings.

-

Normalize the data to the maximum response of the positive control (DHT).

-

Plot the normalized response against the log of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-mediated androgen receptor signaling pathway.

Caption: Experimental workflow for the AR reporter gene assay.

II. Estrogenic Activity of this compound

While primarily an androgen, some synthetic steroids can exhibit cross-reactivity with other steroid receptors, including the estrogen receptor (ER). To assess the potential estrogenic activity of this compound, a similar reporter gene assay can be employed using a cell line responsive to estrogens, such as the T47D human breast cancer cell line.[3][4]

Data Presentation

| Compound | Cell Line | Assay Type | Endpoint | EC50 (nM) | Efficacy (% of E2) | Reference Compound |

| This compound | T47D | ER Reporter Gene | Luminescence | Data Not Available | Data Not Available | 17β-Estradiol (E2) |

| 17β-Estradiol (E2) | T47D | ER Reporter Gene | Luminescence | ~0.01-0.1 | 100% | 17β-Estradiol (E2) |

Note: Specific EC50 and efficacy data for this compound in T47D cells were not available in the searched literature. The table is structured to accommodate this data once obtained experimentally.

Experimental Protocol: Estrogen Receptor (ER) Luciferase Reporter Gene Assay using T47D Cells

This protocol is based on established methods for measuring estrogenic activity in T47D cells.[3][4][5]

Materials:

-

T47D cells (ATCC® HTB-133™)

-

RPMI-1640 Medium

-